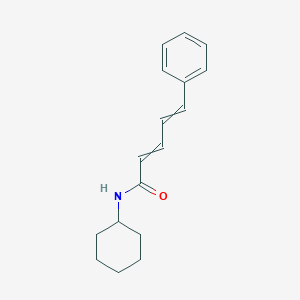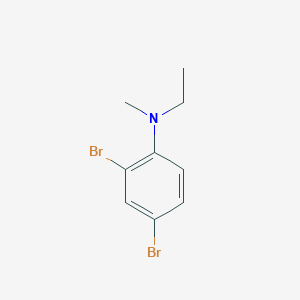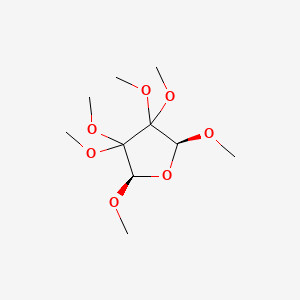
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane is a chiral organic compound characterized by its unique stereochemistry. The compound is notable for its six methoxy groups attached to an oxolane ring, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of (S)-proline as a starting material, which undergoes a series of reactions including refluxing with pivalaldehyde and trifluoroacetic acid in pentane . The reaction mixture is then subjected to further steps to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways through its interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5S)-2,5-diaminohexanoic acid: A diamino acid with similar stereochemistry.
(2R,5S)-linalyl oxide: A monoterpenoid with a similar oxolane ring structure.
Uniqueness
What sets (2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane apart from similar compounds is its six methoxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
62922-49-0 |
|---|---|
Formule moléculaire |
C10H20O7 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(2R,5S)-2,3,3,4,4,5-hexamethoxyoxolane |
InChI |
InChI=1S/C10H20O7/c1-11-7-9(13-3,14-4)10(15-5,16-6)8(12-2)17-7/h7-8H,1-6H3/t7-,8+ |
Clé InChI |
AWPNWWKQGHFWJA-OCAPTIKFSA-N |
SMILES isomérique |
CO[C@@H]1C(C([C@@H](O1)OC)(OC)OC)(OC)OC |
SMILES canonique |
COC1C(C(C(O1)OC)(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





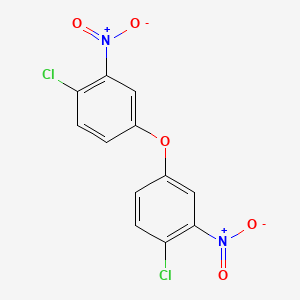

![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
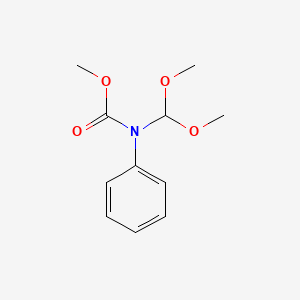
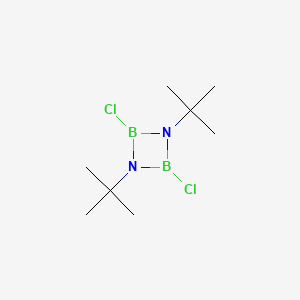

![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
